Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-
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Overview
Description
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the class of phenoxazine derivatives. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic routes typically include nitration, oxidation, and acylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a fluorescent dye for imaging applications.
Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure and diverse applications in material science and medicine.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties used in chemotherapy.
Nile Blue: A phenoxazine dye with good photochemical stability and strong fluorescence used in biological staining.
Properties
CAS No. |
58907-78-1 |
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Molecular Formula |
C18H10N4O7 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(8,10-dinitro-5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H10N4O7/c1-8(23)19-15-16(24)11-5-3-2-4-10(11)14-18(15)29-17-12(20-14)6-9(21(25)26)7-13(17)22(27)28/h2-7H,1H3,(H,19,23) |
InChI Key |
VEVGKBVNQXNHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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